

solubility of Fmoc-Aph(Hor)-OH in different organic solvents

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Compound of Interest

Compound Name: Fmoc-Aph(Hor)-OH

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An In-depth Technical Guide on the Solubility of **Fmoc-Aph(Hor)-OH** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-Aph(Hor)-OH** (N α -9-fluorenylmethoxycarbonyl-4-(L-hydroorotyl)-L-phenylalanine) in organic solvents commonly utilized in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for **Fmoc-Aph(Hor)-OH** is not readily available in published literature, this document outlines the general solubility principles for Fmoc-protected amino acids, provides a detailed experimental protocol for determining solubility, and presents a typical workflow for the utilization of these compounds in SPPS.

Introduction to Fmoc-Aph(Hor)-OH

Fmoc-Aph(Hor)-OH is a specialized amino acid derivative used as a building block in the synthesis of peptides.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function is crucial for modern SPPS, as its lability to basic conditions allows for mild deprotection cycles, thereby preserving the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.[3] The solubility of Fmoc-amino acids in organic solvents is a critical factor for achieving efficient and successful peptide synthesis. Poor solubility can lead to challenges in reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, which can negatively impact the purity and overall yield of the final peptide product.[3]

Solubility of Fmoc-Amino Acids in Organic Solvents

The solubility of Fmoc-protected amino acids is influenced by the nature of the amino acid side chain and the properties of the organic solvent. Generally, polar aprotic solvents are the most effective for dissolving Fmoc-amino acids in the context of SPPS.^[4]

Data Presentation: Qualitative Solubility of Fmoc-Amino Acids

As specific quantitative solubility data for **Fmoc-Aph(Hor)-OH** is not publicly available, the following table summarizes the general solubility of Fmoc-amino acids in commonly used organic solvents in peptide synthesis. It is strongly recommended that solubility is determined empirically for specific applications and solvent batches.

Solvent	Abbreviation	General Solubility of Fmoc-Amino Acids	Notes
N,N-Dimethylformamide	DMF	High	The most widely used solvent in SPPS due to its excellent solvating properties for a broad range of Fmoc-amino acids and reagents. [3] [4]
N-Methyl-2-pyrrolidone	NMP	High	An alternative to DMF, often used for difficult sequences or when aggregation occurs. [4]
Dichloromethane	DCM	Variable	Solubility of many Fmoc-amino acids in DCM is limited. It is more commonly used for washing steps or for dissolving reagents that are more soluble in it. [5] [6] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM. [5]
Dimethyl sulfoxide	DMSO	High	A strong polar aprotic solvent that can dissolve many Fmoc-amino acids, particularly useful for hydrophobic peptides. [7]

Tetrahydrofuran

THF

Low to Moderate

Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions.

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the equilibrium solubility of an Fmoc-protected amino acid, such as **Fmoc-Aph(Hor)-OH**, in an organic solvent. This method is based on creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

- **Fmoc-Aph(Hor)-OH**
- Organic solvents of interest (e.g., DMF, NMP, DCM)
- Analytical balance (precision of at least 0.1 mg)
- Vials with screw caps
- Vortex mixer
- Thermostatic shaker or incubator capable of maintaining a constant temperature
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Methodology:

- Preparation of Standard Solutions:

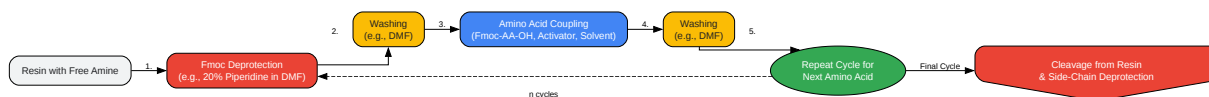
- Accurately weigh a known amount of **Fmoc-Aph(Hor)-OH** and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
- From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.
- Sample Preparation (Equilibrium Solubility Method):
 - Add an excess amount of **Fmoc-Aph(Hor)-OH** to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
 - After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
 - Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- HPLC Analysis:
 - Analyze the prepared standard solutions and the filtered sample supernatant by HPLC. The HPLC method should be capable of separating and quantifying **Fmoc-Aph(Hor)-OH**. A UV detector set to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm) is typically used.

- Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
- Determine the concentration of **Fmoc-Aph(Hor)-OH** in the sample supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflows and Logical Relationships

Diagram of the Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental repeating steps in Fmoc-based solid-phase peptide synthesis, a process where **Fmoc-Aph(Hor)-OH** would be incorporated into a peptide chain.

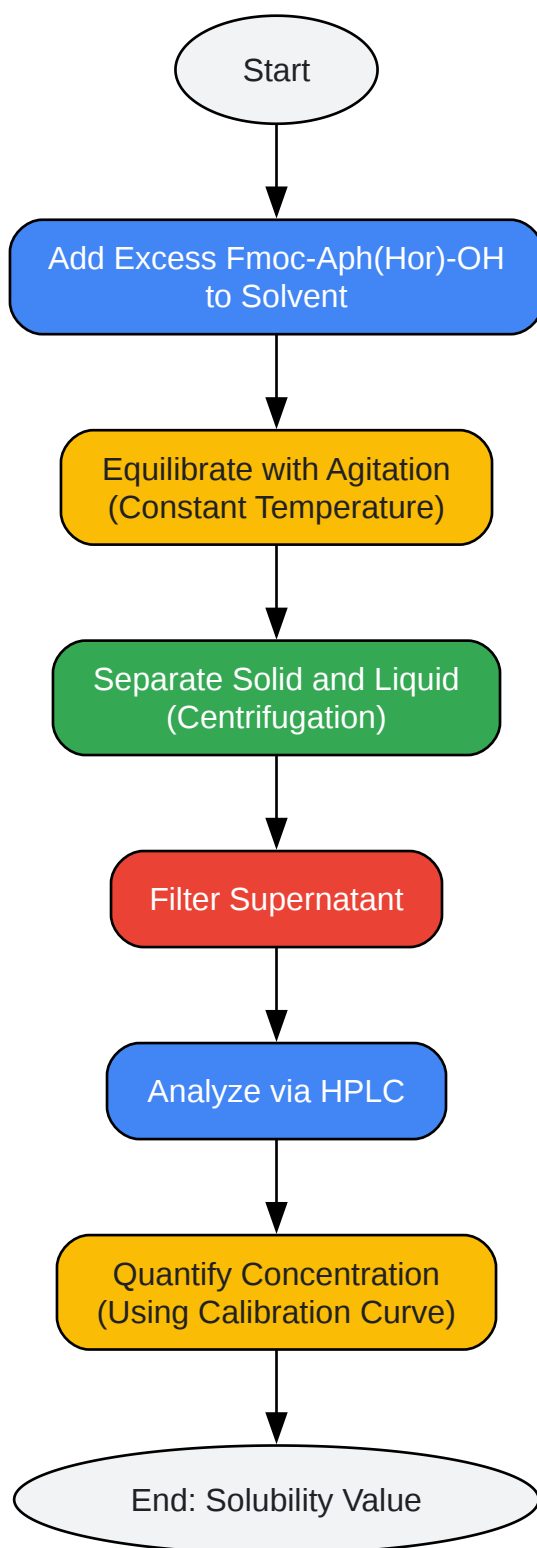


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Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Diagram of the Solubility Determination Workflow

This diagram outlines the key experimental steps for determining the solubility of **Fmoc-Aph(Hor)-OH**.



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Caption: Workflow for determining the solubility of a compound.

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